molecular formula C10H8F2O2 B2490027 (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1955548-02-3

(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2490027
CAS No.: 1955548-02-3
M. Wt: 198.169
InChI Key: DMOJFERUHBBKLX-NKWVEPMBSA-N
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Description

Electronic Effects

  • Electron-withdrawing nature : Fluorine atoms withdraw electron density via inductive (-I) and resonance (-R) effects, polarizing the aromatic ring.
  • Hammett substituent constants :




















    Positionσₘ (meta)σₚ (para)
    2-F0.340.06
    3-F0.340.06

    Data from
    The cumulative σ value (0.68) enhances the acidity of the carboxylic acid (pKa ~2.5–3.0).

Steric and Crystallographic Effects

  • Crystal packing : Fluorine’s small atomic radius (1.47 Å) allows dense packing via C-F···H-C hydrogen bonds and π-stacking interactions.
  • Conformational rigidity : The 2,3-difluoro substitution restricts rotation around the C(cyclopropane)-C(aryl) bond, favoring a planar arrangement that optimizes conjugation with the cyclopropane ring.

Impact on Reactivity

  • Lewis acidity : The electron-withdrawing groups increase the electrophilicity of the carboxylic acid, facilitating esterification or amidation reactions.
  • Redox behavior : Fluorine substituents stabilize radical intermediates, as evidenced by electrochemical studies on analogous difluorophenyl derivatives.

Properties

IUPAC Name

(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOJFERUHBBKLX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-02-3
Record name rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, using a carbenoid reagent. Common reagents for this transformation include diazo compounds and transition metal catalysts like rhodium or copper complexes. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable cyclopropanation processes using continuous flow reactors. These methods enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or borane complexes.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Carboxylates, ketones, or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural properties may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The cyclopropane ring may also contribute to the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Fluorophenyl-Substituted Cyclopropane Carboxylic Acids

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical properties and biological interactions. Key analogs include:

Compound Name CAS Number Substituent Positions Molecular Formula Key Differences Reference
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid 1275412-00-4 2,3-difluoro C₁₀H₈F₂O₂ Target compound; optimal balance of steric and electronic effects.
rac-(1R,2R)-2-(2,4-Difluorophenyl)cyclopropane-1-carboxylic acid 455267-88-6 2,4-difluoro C₁₀H₈F₂O₂ 2,4-substitution reduces steric hindrance near the cyclopropane ring.
trans-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid 220352-36-3 3,4-difluoro C₁₀H₈F₂O₂ Fluorines at 3,4 positions increase electron-withdrawing effects on the phenyl ring.
trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid 2227744-82-1 2,4,5-trifluoro C₁₀H₇F₃O₂ Additional fluorine enhances lipophilicity but may reduce solubility.

Key Observations :

  • Steric Profile : The 2,3-difluoro arrangement introduces moderate steric hindrance, which may improve target selectivity compared to less hindered analogs like the 2,4-difluoro derivative .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters reactivity and binding properties:

Compound Name CAS Number Substituent Molecular Formula Key Differences Reference
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 1181230-38-5 2-chloro C₁₀H₉ClO₂ Chlorine’s larger atomic radius increases steric bulk and polarizability.

Key Observations :

  • Lipophilicity : The chloro analog has a higher logP value than fluorinated analogs, which may enhance membrane permeability but reduce aqueous solubility .

Stereochemical Variants

Stereochemistry critically impacts biological activity:

Compound Name CAS Number Stereochemistry Molecular Formula Key Differences Reference
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid 1446486-81-2 Racemic mixture C₉H₁₀O₃ Replacement of difluorophenyl with furan alters aromaticity and hydrogen-bonding capacity.
(1R)-2,2-Difluorocyclopropane-1-carboxylic acid 1631747-25-5 2,2-difluoro (cyclopropane) C₄H₄F₂O₂ Fluorines on the cyclopropane ring increase ring strain and acidity (pKa ~3.5).

Key Observations :

  • Aromatic vs.
  • Ring Strain : The 2,2-difluoro cyclopropane derivative () exhibits higher ring strain, which may influence its reactivity in synthetic pathways.

Biological Activity

The compound (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with potential biological activity that has garnered interest in pharmacological research. This article explores its biological activity, synthesizing findings from various studies and reviews to provide a comprehensive overview.

  • Molecular Formula : C10H8F2O2
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 220352-36-3
  • IUPAC Name : (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which may influence its biological properties.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the pathogenesis of various inflammatory diseases .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have shown that cyclopropane derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Neuroprotective Activity

Preliminary findings suggest that this compound may possess neuroprotective properties. The inhibition of oxidative stress and modulation of neuroinflammatory responses are critical mechanisms through which such compounds exert their effects .

Structure-Activity Relationship (SAR)

The introduction of fluorine substituents in the phenyl ring is hypothesized to enhance the biological activity of cyclopropane derivatives. The SAR studies indicate that modifications at specific positions on the cyclopropane structure can lead to improved potency and selectivity for biological targets .

Table of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NF-kB signaling
AnticancerKinase inhibition (IC50 in nM range)
NeuroprotectiveReduction of oxidative stress

Case Studies and Research Findings

  • Anti-inflammatory Study : A study involving a series of cyclopropane derivatives demonstrated that certain modifications led to a significant reduction in pro-inflammatory cytokines in vitro.
  • Cancer Xenograft Models : In vivo studies using xenograft models showed that compounds with similar structures delayed tumor growth effectively, indicating potential therapeutic applications in oncology.
  • Neuroprotection in Animal Models : Research on animal models indicated that treatment with cyclopropane derivatives resulted in improved cognitive functions and reduced neuroinflammation markers.

Q & A

Q. What are the established synthetic routes for (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Cyclopropanation : A cyclopropane ring is formed via transition metal-catalyzed reactions (e.g., rhodium or palladium) using diazo compounds or ylides. For example, a diazo precursor reacts with a fluorinated alkene under controlled conditions to yield the strained cyclopropane core .
  • Fluorinated Aryl Introduction : The 2,3-difluorophenyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic acid derivative of 2,3-difluorobenzene .
  • Carboxylic Acid Functionalization : Post-cyclopropanation oxidation or hydrolysis steps are employed to install the carboxylic acid moiety .

Q. How is the stereochemistry of the cyclopropane ring confirmed experimentally?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases .
  • X-ray Crystallography : Provides definitive proof of the (1R,2R) configuration by resolving the spatial arrangement of substituents .
  • Optical Rotation : Compares experimental [α]D values with literature data for stereoisomeric derivatives (e.g., (1R,2R) vs. (1S,2S)) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the cyclopropane ring .
  • Thermal Stability : Avoid temperatures >80°C, as cyclopropanes are prone to ring-opening reactions .
  • pH Sensitivity : The carboxylic acid group requires buffered solutions (pH 5–7) to avoid decarboxylation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use enantioselective catalysts like Rh₂(S-DOSP)₄ for cyclopropanation, achieving >90% ee .
  • Kinetic Resolution : Enzymatic or chemical methods (e.g., lipase-mediated hydrolysis) selectively remove undesired stereoisomers .
  • Crystallization-Induced Diastereomer Resolution : Convert the acid to a chiral salt (e.g., with (R)-1-phenylethylamine) and recrystallize .

Q. What structure-activity relationship (SAR) insights exist for fluorophenyl substitutions?

Methodological Answer:

  • Fluorine Position : 2,3-Difluorophenyl derivatives show enhanced metabolic stability compared to 3,4-difluoro analogs due to reduced CYP450 interactions .
  • Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the carboxylic acid group (pKa ~3.5 vs. ~4.2 for non-fluorinated analogs), influencing binding to biological targets .
  • Steric Effects : Ortho-fluorine substituents induce torsional strain in the cyclopropane ring, altering conformational flexibility .

Q. SAR Comparison Table :

SubstituentMetabolic Stability (t½, liver microsomes)pKaBioactivity (IC₅₀, nM)
2,3-Difluoro45 min3.412.5
3,4-Difluoro28 min3.618.7
4-Fluoro32 min4.125.3

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes with cyclopropane-recognizing active sites) .
  • QM/MM Simulations : Evaluate the energy barriers for ring-opening reactions to prioritize stable analogs .
  • MD Simulations : Assess conformational dynamics of the cyclopropane ring in solvated systems to optimize pharmacokinetics .

Q. What analytical challenges arise in quantifying trace impurities in bulk samples?

Methodological Answer:

  • LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring (e.g., m/z 225.1 for the parent ion) .
  • NMR Spectroscopy : ¹⁹F-NMR identifies residual fluorinated byproducts (e.g., unreacted 2,3-difluorobenzene derivatives) .
  • HPLC-UV : Quantifies enantiomeric impurities with detection limits of 0.1% using chiral columns .

Q. How does the difluorophenyl group influence in vivo pharmacokinetics?

Methodological Answer:

  • Increased Lipophilicity : LogP values rise by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Reduced Clearance : Fluorine’s electronegativity slows hepatic metabolism, extending half-life in rodent models (t½ = 6.2 h vs. 4.1 h for phenyl analogs) .
  • Tissue Distribution : PET imaging with ¹⁸F-labeled analogs shows preferential accumulation in target organs (e.g., brain or liver) .

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